molecular formula C13H13NO4 B11718820 Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate

Cat. No.: B11718820
M. Wt: 247.25 g/mol
InChI Key: YQVHONBSVNCWQC-UHFFFAOYSA-N
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Description

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a chemical compound with the CAS Number 2006277-85-4 and a molecular formula of C13H13NO4, corresponding to a molecular weight of 247.25 g/mol . Its structure features an ethyl ester group and a hydroxyphenylmethyl substituent on an isoxazole core, making it a potential building block in organic synthesis and medicinal chemistry research. This compound is part of a broader family of isoxazole derivatives, which are often investigated for their utility in creating more complex molecular architectures . As a specification, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound with the assurance of its defined structural identity for their experimental workflows. For comprehensive handling, safety, and storage information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-13(16)10-8-18-14-11(10)12(15)9-6-4-3-5-7-9/h3-8,12,15H,2H2,1H3

InChI Key

YQVHONBSVNCWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydroxamoyl Chlorides with Acylacetates

This method, detailed in Patent US3466296A, involves reacting benzohydroxamoyl chloride with ethyl acylacetates in the presence of trialkylamines. The reaction proceeds via nucleophilic attack of the hydroxamoyl oxygen on the β-keto carbonyl, followed by cyclization to form the isoxazole ring. A representative protocol includes:

  • Reagent Preparation : Benzohydroxamoyl chloride is synthesized from benzaldehyde oxime through chlorination with thionyl chloride.

  • Condensation : The hydroxamoyl chloride is combined with ethyl acetoacetate in methylene chloride, catalyzed by triethylamine at 0–5°C.

  • Work-Up : The crude product is purified via crystallization from ethanol/cyclohexane (1:1 v/v), yielding the isoxazole core.

Table 1: Reaction Conditions for Cyclocondensation Method

ParameterValue/RangeSource
SolventMethylene chloride
CatalystTriethylamine
Temperature0–5°C
Yield70–85%

Hydroxamine Sulfate-Mediated Cyclization

An alternative route, adapted from Patent US20030139606A1, employs hydroxylamine sulfate to form the isoxazole ring from ethoxymethyleneacetoacetic esters. This method is advantageous for scalability and impurity control:

  • Ester Formation : Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to yield ethyl ethoxymethyleneacetoacetate.

  • Cyclization : The intermediate is treated with hydroxylamine sulfate and sodium acetate at −5°C to induce ring closure.

  • Acid Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using HCl, followed by re-esterification with ethanol under acidic conditions.

Table 2: Key Steps in Hydroxamine Sulfate Method

StepConditionsYield
Ester Formation100–110°C, 2 h90%
Cyclization−5°C, 1 h85%
Hydrolysis/Re-esterificationHCl/EtOH, reflux75%

Optimization of the 3-Hydroxy(phenyl)methyl Substituent

Introducing the hydroxyphenylmethyl group requires careful regioselective control. Two strategies are prevalent:

Friedel-Crafts Alkylation Post-Cyclization

After forming the isoxazole core, a Friedel-Crafts reaction introduces the phenyl group. For example:

  • Isoxazole Activation : The 3-position is brominated using N-bromosuccinimide (NBS) in CCl₄.

  • Alkylation : The brominated intermediate reacts with benzaldehyde in the presence of AlCl₃, forming the hydroxyphenylmethyl group.

Challenges : Competing reactions at the 5-position and over-alkylation necessitate low temperatures (−10°C) and stoichiometric control.

Direct Use of Substituted Acylacetates

Pre-functionalized acylacetates, such as ethyl 3-hydroxy-3-phenylpropanoate, can be cyclized with hydroxylamine derivatives. This one-pot approach reduces steps but requires specialized starting materials.

MethodAdvantagesDisadvantages
Friedel-CraftsFlexibility in aryl groupsMulti-step, moderate yields
Pre-functionalized AcylacetatesOne-pot synthesisLimited substrate availability

Purification and By-Product Mitigation

Impurities such as regioisomeric isoxazoles and unreacted intermediates are common. Patent US20030139606A1 emphasizes distillation under reduced pressure to remove acetic anhydride by-products. Recrystallization from ethanol/water (3:1) achieves >99% purity, as confirmed by HPLC.

Emerging Methodologies

Recent advances include enzymatic resolution to isolate enantiomerically pure forms, though this remains experimental. Immobilized lipases (e.g., Candida antarctica Lipase B) show promise in hydrolyzing racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Isoxazole-4-carboxylates
Compound Molecular Formula Melting Point (°C) Yield (%) Reference
This compound C₁₃H₁₃NO₄ N/A N/A
Ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate C₁₂H₁₀N₂O₅ 95.4–97.5 52
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ N/A N/A

Biological Activity

Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is an isoxazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives with phenolic compounds. The resulting structure features a hydroxymethyl group attached to a phenyl ring, which is critical for its biological activity.

2. Anticancer Activity

Numerous studies have reported the anticancer potential of isoxazole derivatives, including this compound. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). In vitro assays revealed IC50 values indicating potent antiproliferative activity.
Cell Line IC50 (µM) Reference
A5492.5
MCF73.8
HCT1164.0
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which are crucial for cell survival and proliferation. It has been shown to inhibit tumor necrosis factor (TNFα) production in activated immune cells, further supporting its role as an anticancer agent .

3. Immunosuppressive Properties

This compound exhibits immunosuppressive effects, making it a candidate for therapeutic applications in autoimmune diseases:

  • Inhibition of Immune Cell Proliferation : The compound effectively inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) upon stimulation with phytohemagglutinin (PHA) and concanavalin A, suggesting its potential use in managing hyperactive immune responses .
  • Caspase Activation : Studies indicated that the compound's immunosuppressive action is linked to increased expression of pro-apoptotic markers such as caspases and Fas, which may lead to the selective elimination of activated immune cells .

4. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • In one study, the compound was tested alongside other isoxazole derivatives for their anticancer efficacy. It showed superior activity compared to standard chemotherapeutics like doxorubicin, particularly against lung and breast cancer cell lines .
  • Another investigation focused on its immunosuppressive properties, revealing that it significantly reduced TNFα levels in human whole blood cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

5. Conclusion

This compound displays promising biological activities, particularly in anticancer and immunosuppressive applications. Its ability to induce apoptosis in cancer cells while suppressing immune cell proliferation positions it as a valuable candidate for further pharmacological development.

6. Future Directions

Future research should focus on:

  • Optimizing synthesis methods for higher yields.
  • Conducting clinical trials to evaluate its safety and efficacy in humans.
  • Investigating the molecular mechanisms underlying its biological activities to enhance therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized via catalytic asymmetric reduction and cyclization strategies. Key methods include:
  • Corey-Bakshi-Shibata (CBS) Reduction : Asymmetric reduction of a ketone intermediate using a chiral catalyst (e.g., oxazaborolidine) in ethanol under reflux, achieving yields of 64–91% .
  • Cyclization of Propargylic Derivatives : Utilizing platinum-carbene intermediates or copper(I)/ruthenium(II) catalysts to form the isoxazole core, followed by functionalization .

Q. Table 1: Synthetic Routes and Conditions

MethodCatalyst/SolventYieldKey StepsReference
CBS ReductionOxazaborolidine, EtOH64–91%Asymmetric reduction of ketone
CyclizationPt-carbene, THF~80%Propargylic intermediate cyclization

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, hydroxy group at δ 5.2–5.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond parameters (e.g., C–O bond lengths: 1.42–1.44 Å; dihedral angles: 85–90°) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-HRMS for derivatives with <2 ppm error) .

Q. Table 2: Key Characterization Data

TechniqueApplicationExample DataReference
¹H NMRHydroxy/phenyl group confirmationδ 7.2–7.5 (aromatic H)
X-rayStereochemistry determinationBond lengths: 1.42–1.44 Å (C–O)

Advanced Research Questions

Q. How can stereochemical conflicts at the hydroxy(phenyl)methyl group be resolved?

  • Methodological Answer :
  • CBS Reduction : Ensures enantioselective synthesis of the chiral center .
  • X-ray Diffraction : Single-crystal analysis unambiguously assigns absolute configuration (e.g., R/S descriptors) .
  • Chiral HPLC : Separates diastereomers if racemization occurs during synthesis .

Q. How should researchers address contradictory spectroscopic data during characterization?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Compare NMR, X-ray, and IR data to identify impurities or hydration artifacts.
  • Recrystallization : Purify the compound using solvents like ethanol/water mixtures to eliminate byproducts .
  • Dynamic NMR : Resolve conformational exchange broadening (e.g., hydroxy group rotamers) .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., bacterial FabH) using AutoDock Vina .
  • Molecular Dynamics (MD) : Analyze stability of ligand-target complexes over 100 ns simulations (e.g., RMSD <2 Å) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to optimize substituent effects .

Q. How do structural modifications influence pharmacological activity in SAR studies?

  • Methodological Answer :
  • Nitro/Aryl Substituents : Enhance antibacterial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .
  • Electron-Withdrawing Groups : Improve metabolic stability (e.g., trifluoromethyl derivatives show t₁/₂ >4 hrs in vitro) .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

SubstituentBiological ActivityKey FindingReference
4-NitrophenoxyAntibacterialMIC reduction by 50% vs. parent
TrifluoromethylMetabolic stabilityIncreased plasma half-life

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.